molecular formula C10H9NO2 B2536350 2-Cyanobenzyl acetate CAS No. 38866-59-0

2-Cyanobenzyl acetate

Cat. No.: B2536350
CAS No.: 38866-59-0
M. Wt: 175.187
InChI Key: FOFPWQBFLJPNNE-UHFFFAOYSA-N
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Description

2-Cyanobenzyl acetate is an organic compound with the molecular formula C10H9NO2. It is a derivative of benzyl acetate, where the benzyl group is substituted with a cyano group at the ortho position. This compound is used in various chemical synthesis processes and has applications in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyanobenzyl acetate can be synthesized through several methods. One common method involves the reaction of 2-(chloromethyl)benzonitrile with sodium acetate. The reaction typically occurs at elevated temperatures, around 100-110°C .

Industrial Production Methods

Industrial production of this compound often involves the transformation of aminomethyl groups in cyanobenzylamine compounds into acyloxymethyl groups without damaging the cyano group on the benzene ring. This transformation can be achieved using nitrosonium ions .

Chemical Reactions Analysis

Types of Reactions

2-Cyanobenzyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like hydroxide ions or amines.

Major Products

    Oxidation: Produces carboxylic acids or other oxidized products.

    Reduction: Produces amines or other reduced derivatives.

    Substitution: Produces various substituted benzyl derivatives.

Scientific Research Applications

2-Cyanobenzyl acetate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyanobenzyl acetate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the acetate group can undergo hydrolysis or substitution reactions. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    Benzyl acetate: Similar structure but lacks the cyano group.

    2-Cyanobenzyl alcohol: Similar structure but with a hydroxyl group instead of an acetate group.

    2-Cyanobenzyl chloride: Similar structure but with a chloride group instead of an acetate group.

Uniqueness

2-Cyanobenzyl acetate is unique due to the presence of both the cyano and acetate groups, which provide distinct reactivity and applications compared to its similar compounds .

Properties

IUPAC Name

(2-cyanophenyl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-8(12)13-7-10-5-3-2-4-9(10)6-11/h2-5H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFPWQBFLJPNNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred 2-liter autoclave is charged with toluene (400g), cobaltous 2-ethyl hexanoate (2g), acetic anhydride (50g) and potassium cyanide (25g) in that order in the confines of a well ventilated hood. The autoclave is sealed, flushed with N2 and heated to 150° whereupon the N2 pressure of 176 psig is increased to 220 psig with oxygen. The oxygen pressure is maintained at 45 psig during the reaction and at completion of the reaction the product is isolated by distillation. At 1.5% conversion of the toluene there is a 25% yield of benzyl acetate and 72% yield of 2-cyanobenzyl acetate based on the toluene converted.
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cobaltous 2-ethyl hexanoate
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